5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound of significant interest in both organic chemistry and medicinal applications. This compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and is substituted with a nitro group and a methyl group on the phenyl moiety. Such structural characteristics may influence its chemical reactivity and biological activity.
The compound can be synthesized through various methods, primarily involving palladium-catalyzed cross-coupling reactions and subsequent hydrolysis. Its derivatives have been explored for their potential therapeutic applications, particularly in targeting iron acquisition in pathogenic organisms.
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid belongs to the class of furan derivatives, specifically categorized under carboxylic acids due to the presence of the carboxylic acid functional group. It is also classified as an aromatic compound due to the presence of the phenyl ring.
The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid typically involves a multi-step process:
The reaction typically yields a product that can be purified through techniques such as column chromatography. The final product's structure can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
The molecular structure of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid can be described as follows:
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid can participate in several chemical reactions:
The specific reagents and conditions required for these reactions include:
The mechanism of action for 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid primarily involves its interaction with biological targets. Similar compounds have been shown to interfere with iron acquisition pathways in bacteria, particularly mycobacterial species.
Research indicates that these compounds may inhibit specific enzymes involved in siderophore biosynthesis, which are crucial for iron uptake in pathogenic organisms. This mechanism could lead to antimicrobial effects .
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is typically characterized by:
The compound exhibits properties typical of carboxylic acids, including:
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has potential applications in:
This compound's unique structural features may allow it to serve as a valuable tool in both research and therapeutic contexts .
5-Aryl-furan-2-carboxylic acids exert anti-tubercular effects primarily through iron deprivation strategies that cripple bacterial survival. Mycobacterium tuberculosis (Mtb) requires iron for growth and virulence expression but faces scarcity within the human host. To overcome this, Mtb produces siderophores—high-affinity iron chelators—via the salicylate synthase MbtI enzyme. The 5-aryl-furan-2-carboxylic acid scaffold, including 5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid (CAS# 843638-61-9), selectively inhibits MbtI by mimicking the chorismate intermediate in the salicylate synthesis pathway [2]. Crystallographic analyses reveal that the carboxylate group coordinates with active-site Mg²⁺ ions, while the hydrophobic furan-phenyl moiety occupies adjacent binding pockets. The 3-nitro group participates in charge-transfer interactions with Arg 76, and the 4-methyl group enhances hydrophobic packing against Ile 52. This dual functionality blocks chorismate conversion, starving Mtb of siderophores and halting infection establishment [2] [4].
Table 1: Anti-Tubercular Target Profile of 5-Aryl-Furan-2-Carboxylic Acids
Protein Target | Biological Pathway | Inhibition Mechanism | Structural Determinants |
---|---|---|---|
MbtI (Salicylate synthase) | Siderophore biosynthesis | Competitive inhibition of chorismate binding | Carboxylate-Mg²⁺ coordination; hydrophobic packing |
ArgA (N-acetylglutamate synthase) | Arginine biosynthesis | Allosteric site occupation | Nitrofuran reduction product |
MptpA (Protein tyrosine phosphatase) | Host cell manipulation | Active-site cysteine engagement | Nitro group charge transfer |
The anti-tubercular potential of nitrophenyl-substituted furans was serendipitously revealed during high-throughput screening campaigns against mycobacterial growth inhibitors in the early 2000s. Initial leads featured simple 5-(4-nitrophenyl)furan-2-carboxylic acid (CAS# 28123-73-1), which demonstrated moderate MbtI inhibition (IC₅₀ ~15 μM) but suffered from poor solubility. Strategic optimization introduced methyl groups ortho- to the nitro moiety to enhance membrane permeability and target residence time. This culminated in the synthesis of 5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid (CAS# 843638-61-9) via Suzuki-Miyaura cross-coupling:
Figure 1: Synthetic Pathway for Key Derivatives
The methyl group at C4 of the phenyl ring conferred a 3.8-fold enhancement in potency (IC₅₀ = 3.9 μM) against MbtI compared to the unmethylated analogue. This derivative also exhibited improved logP (experimental: 2.86) and metabolic stability in microsomal assays, addressing key liabilities of first-generation compounds [1] [2] [6]. Crystallization breakthroughs were pivotal in rationalizing these improvements; while early furan-carboxylic acids formed amorphous precipitates, ammonium salt formation facilitated the growth of diffraction-quality crystals. This revealed critical packing interactions where the 4-methyl group participates in C-H···π contacts with adjacent furan rings, stabilizing the bioactive conformation [2].
Table 2: Evolution of Anti-Tubercular Furan Carboxylic Acid Derivatives
Compound | CAS Number | Molecular Formula | Key Modification | MbtI IC₅₀ (μM) |
---|---|---|---|---|
5-(4-Nitrophenyl)furan-2-carboxylic acid | 28123-73-1 | C₁₁H₇NO₅ | None (prototype) | 15.2 |
5-(3-Nitrophenyl)furan-2-carboxylic acid | 13130-13-7 | C₁₁H₇NO₅ | Meta-nitro isomer | 8.7 |
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid | 843638-61-9 | C₁₂H₉NO₅ | 4-Methyl addition | 3.9 |
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid | 55377-91-8 | C₁₂H₉NO₅ | Ortho-nitro isomer | 12.4 |
Positional isomerism of the nitro group exerts profound influences on the electronic distribution, target affinity, and physicochemical behavior of 5-aryl-furan-2-carboxylic acids. Comparative analysis of 5-(3-nitrophenyl) (CAS# 13130-13-7) and 5-(4-nitrophenyl) (CAS# 28123-73-1) isomers reveals distinct biological and crystallographic profiles:
Electronic Effects: The meta-nitro configuration (3-NO₂) in CAS# 13130-13-7 reduces the phenyl ring's electron-withdrawing strength compared to para-substitution (4-NO₂). This elevates the pKa of the furan-carboxylic acid (predicted pKa 2.88 vs. 2.45), enhancing cytosolic solubility and altering ionization state distribution at physiological pH [7]. The 3-nitro derivative demonstrates superior MbtI inhibition (IC₅₀ 8.7 μM) versus its para-isomer (IC₅₀ 15.2 μM), attributed to optimized dipole alignment with the Arg 76 side chain.
Steric and Crystallographic Consequences: Introducing a 4-methyl group adjacent to meta-nitro (yielding CAS# 843638-61-9) creates a steric gating effect that restricts phenyl ring rotation. This pre-organizes the molecule in the bioactive conformation, reducing entropic penalty upon MbtI binding. Crystallographic studies confirm a near-planar arrangement between furan and phenyl rings (dihedral 4.1–6.1°), enabling extended π-conjugation that stabilizes protein-ligand complexes via T-shaped π-π stacking with Phe 103. In contrast, ortho-nitro isomers (e.g., CAS# 55377-91-8) exhibit significant steric clash between nitro and furan oxygen, increasing dihedral angles to >25° and diminishing potency (IC₅₀ 12.4 μM) [2] [7].
Spectral Signatures: NMR analyses reveal distinct chemical shift patterns influenced by nitro positioning. The furan C3-H signal appears at δ 7.25 ppm in the 3-nitro isomer versus δ 7.42 ppm in the 4-nitro analogue, reflecting altered ring current effects. IR spectroscopy further differentiates isomers via asymmetric NO₂ stretching frequencies: 1535 cm⁻¹ (meta) vs. 1520 cm⁻¹ (para) [4] [7].
Table 3: Spectroscopic and Physicochemical Comparison of Positional Isomers
Property | 5-(3-Nitrophenyl) Isomer (13130-13-7) | 5-(4-Nitrophenyl) Isomer (28123-73-1) | 5-(4-Methyl-3-nitrophenyl) Target (843638-61-9) |
---|---|---|---|
Melting Point | 252–260°C | 228–232°C | Not reported (predicted >240°C) |
¹H NMR (DMSO-d6) δ Furan-H | 7.25 (d, J=3.5 Hz), 7.60 (d, J=3.5 Hz) | 7.42 (d, J=3.6 Hz), 7.85 (d, J=3.6 Hz) | 7.28 (d, J=3.4 Hz), 7.58 (d, J=3.4 Hz) |
IR ν(NO₂) cm⁻¹ | 1535 (asym), 1340 (sym) | 1520 (asym), 1348 (sym) | 1532 (asym), 1342 (sym) |
Calculated logP | 2.41 | 2.35 | 2.86 (experimental) |
TPSA (Ų) | 93.58 | 93.58 | 93.58 |
Concluding Remarks
The strategic optimization of 5-aryl-furan-2-carboxylic acids exemplifies rational drug design against challenging mycobacterial targets. 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid emerges as a structurally refined inhibitor where synergistic nitro and methyl positioning maximizes target engagement while addressing developmental liabilities of earlier analogues. Future directions include exploiting these structure-activity lessons to design non-nitrated bioisosteres with improved safety profiles.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2